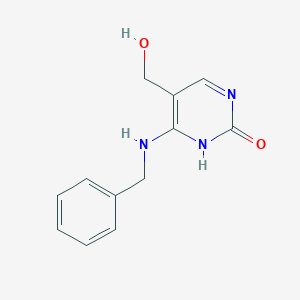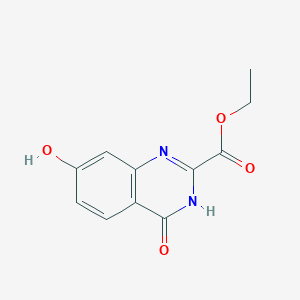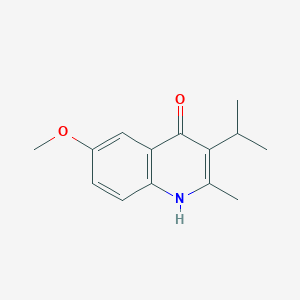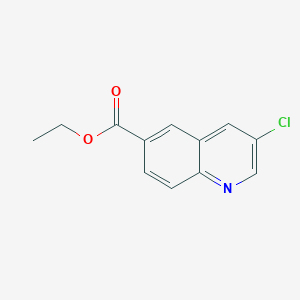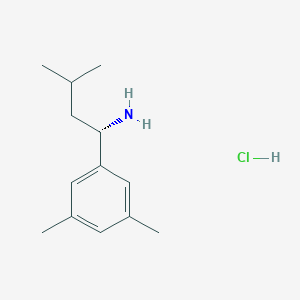
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylphenylacetonitrile.
Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents like lithium aluminum hydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques such as crystallization with chiral acids.
Formation of Hydrochloride Salt: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and automated chiral resolution processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing biochemical pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
3,5-Dimethylphenyl isocyanate: A related compound with an isocyanate functional group.
3,5-Dimethylphenol: A simpler aromatic compound with similar substituents on the benzene ring.
Uniqueness
(S)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or other related compounds.
Propiedades
Fórmula molecular |
C13H22ClN |
|---|---|
Peso molecular |
227.77 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-dimethylphenyl)-3-methylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-9(2)5-13(14)12-7-10(3)6-11(4)8-12;/h6-9,13H,5,14H2,1-4H3;1H/t13-;/m0./s1 |
Clave InChI |
OVWBWXOLMYFURS-ZOWNYOTGSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)[C@H](CC(C)C)N)C.Cl |
SMILES canónico |
CC1=CC(=CC(=C1)C(CC(C)C)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)

![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)

![(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B11877354.png)
![(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B11877355.png)
